molecular formula C7H10O3 B1598521 Methyl 4-hydroxy-4-methylpent-2-ynoate CAS No. 209909-03-5

Methyl 4-hydroxy-4-methylpent-2-ynoate

Cat. No. B1598521
CAS RN: 209909-03-5
M. Wt: 142.15 g/mol
InChI Key: JYWXWZYQRNCVPV-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-4-methylpent-2-ynoate” is an organic compound with the molecular formula C7H10O3. It is a derivative of pentanoic acid, with a hydroxy group at the 4th carbon and a methyl group at the 2nd carbon .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-4-methylpent-2-ynoate” consists of a pentanoic acid backbone with a hydroxy group at the 4th carbon and a methyl group at the 2nd carbon . The molecular weight of this compound is 142.15 g/mol.

Scientific Research Applications

Catalyst Studies

Research by Finashina et al. (2016) explored the carboxylation of 2-methylbutyn-3-ol-2 on Ag- and Cu-containing catalysts. They found that 4-hydroxy-4-methylpent-2-ynoic acid did not form under their conditions; instead, other polyfunctional acids were produced, indicating the complexity of reactions involving similar compounds (Finashina, Kustov, Krasovskii, & Formenova, 2016).

Organic Synthesis

Crisp and Gebauer (1997) studied the hydrostannation of a derivative of this compound, indicating its role in the formation of complex organic molecules (Crisp & Gebauer, 1997).

Functionalization of Amino Acids

Trofimov et al. (2009) reported on the synthesis of nonconventionally functionalized amino acids using methyl 4-hydroxy-4-methylpent-2-ynoate. This shows its use in the creation of biologically significant amino acid derivatives (Trofimov, Mal’kina, Shemyakina, Nosyreva, Borisova, Khutsishvili, & Krivdin, 2009).

Corrosion Inhibition Studies

Khattabi et al. (2019) investigated the use of derivatives of this compound in corrosion inhibition for mild steel. Their findings suggest applications in materials science and engineering (Khattabi, Benhiba, Tabti, Djedouani, El Assyry, Touzani, Warad, Oudda, & Zarrouk, 2019).

Acid-Base Properties in Catalysis

Cutrufello et al. (2002) used calorimetric and catalytic methods to investigate the acid-base properties of various oxides, including those related to the conversion of compounds similar to methyl 4-hydroxy-4-methylpent-2-ynoate. This research highlights its relevance in catalytic processes (Cutrufello, Ferino, Monaci, Rombi, & Solinas, 2002).

properties

IUPAC Name

methyl 4-hydroxy-4-methylpent-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(2,9)5-4-6(8)10-3/h9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWXWZYQRNCVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401485
Record name methyl 4-hydroxy-4-methylpent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-4-methylpent-2-ynoate

CAS RN

25294-59-1, 209909-03-5
Record name 2-Pentynoic acid, 4-hydroxy-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25294-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-hydroxy-4-methylpent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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